BenchChemオンラインストアへようこそ!

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

GPR88 stereochemistry diastereomer

Choose 2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) for its defined cis/trans diastereomeric composition (unlike single enantiomers such as (1R,2R)-2-PCCA with EC50=56 nM at GPR88) and 2‑pyridinyl regioisomerism, which provides a distinct pharmacophore vs. 3‑pyridinyl NAMPT inhibitors. As a conformationally constrained building block, it offers metabolic stability advantages over flexible 3-arylpropionic acid motifs. Standard ≥97% purity (mode of major suppliers) enables reliable amide derivatization via oxalyl chloride activation for fragment-based screening. Ideal for SAR exploration of the orphan GPR88 receptor and NAMPT inhibitor lead optimization.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 90563-75-0
Cat. No. B1324420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)cyclopropanecarboxylic acid
CAS90563-75-0
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)
InChIKeyZFZMEVZZAIRAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0): Procurement-Grade Chemical Properties and Identity


2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It features a cyclopropane ring substituted with a carboxylic acid group and a pyridin-2-yl moiety, classifying it as a heteroaryl-substituted cyclopropanecarboxylic acid derivative. Commercially, this compound is typically supplied as a mixture of cis and trans diastereomers with a standard purity specification of 95-97% [1][2]. Its predicted physicochemical properties include a boiling point of 352.0±35.0 °C, a density of 1.327±0.06 g/cm³, and a pKa of 3.46±0.11 . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a conformational constraint element or as a precursor to amide derivatives for fragment-based drug discovery campaigns [3].

Why Generic Substitution of 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0) Carries Scientific and Procurement Risk


Generic substitution of 2-(pyridin-2-yl)cyclopropanecarboxylic acid with superficially similar cyclopropanecarboxylic acid derivatives is not scientifically justifiable without explicit comparative data, due to three critical sources of variation. First, stereochemical composition profoundly affects biological activity: the target compound is commercially supplied as a cis/trans diastereomeric mixture, whereas the isolated (1R,2R)-stereoisomer (2-PCCA) demonstrates potent and stereospecific agonist activity at the orphan GPR88 receptor with an EC50 of 56 nM in cellular assays [1]. Second, the pyridine substitution position (2-pyridinyl versus 3-pyridinyl) dictates distinct binding interactions: trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid-derived amides have been crystallographically validated as NAMPT inhibitors, while the 2-pyridinyl regioisomer presents a different pharmacophore geometry with undetermined potency in the same target class [2][3]. Third, cyclopropane-carboxylic acid connectivity (2-substituted versus 1-substituted) generates non-equivalent spatial orientations of the carboxylic acid group, influencing both synthetic derivatization pathways and potential ligand-receptor interactions . These variables preclude reliable interchangeability in any research or industrial context where reproducible outcomes are required.

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0) Against Key Comparators


Cis/Trans Mixture Versus Pure (1R,2R) Stereoisomer: Functional Selectivity and Procurement Cost Differentials

The target compound (CAS 90563-75-0) is supplied as a mixture of cis and trans diastereomers. The isolated (1R,2R)-stereoisomer (2-PCCA) has been functionally characterized as a potent GPR88 receptor agonist, whereas the racemic cis/trans mixture lacks defined stereochemical purity and may exhibit reduced or variable activity. In cell-based cAMP accumulation assays using HEK293 cells stably expressing human GPR88, (1R,2R)-2-PCCA exhibited an EC50 of 56 nM [1]. The cis diastereomer shows no detectable agonist activity at concentrations up to 10 μM in the same assay system [1][2]. Procurement cost analysis indicates that the racemic cis/trans mixture (CAS 90563-75-0) is priced at approximately €508 per gram, while the enantiomerically pure (1R,2R)-2-PCCA hydrochloride commands a premium exceeding 10-fold per unit mass .

GPR88 stereochemistry diastereomer cAMP GPCR

Regioisomeric Differentiation: 2-Pyridinyl Versus 3-Pyridinyl Cyclopropanecarboxylic Acid in NAMPT Inhibitor Scaffolds

The 3-pyridinyl regioisomer (trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid) has been crystallographically validated as a fragment hit against human NAMPT, with its amide derivatives demonstrating potent enzyme inhibition [1][2]. The 2-pyridinyl compound (CAS 90563-75-0) shares the identical cyclopropane-carboxylic acid core but positions the pyridine nitrogen at the ortho position relative to the cyclopropane attachment point, altering hydrogen-bonding geometry and metal coordination potential. The NAMPT active site contains a phosphoribosyl-binding pocket where the pyridine nitrogen position critically influences binding orientation: the 3-pyridinyl regioisomer enables favorable interactions with Asp219 and the nicotinamide-binding cleft, whereas the 2-pyridinyl variant presents a different vector for analogous interactions [3].

NAMPT regioisomer fragment-based drug discovery amide derivatives

Connectivity Isomerism: 2-Substituted Versus 1-Substituted Cyclopropanecarboxylic Acid Derivatives

2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) differs fundamentally from its 1-substituted isomer 1-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 162960-26-1) in the attachment point of the pyridine ring to the cyclopropane scaffold. In the 2-substituted compound, the carboxylic acid and pyridine groups occupy vicinal positions on the cyclopropane ring, whereas in the 1-substituted isomer, both substituents are geminal at the same carbon. This connectivity difference produces distinct spatial arrangements of the carboxylic acid group relative to the pyridine nitrogen, affecting both synthetic accessibility and physicochemical properties . The 2-substituted compound exhibits a predicted pKa of 3.46±0.11, while the 1-substituted isomer, due to the geminal disubstitution pattern and altered electronic environment, is expected to show a different acid dissociation constant and distinct reactivity in amide coupling reactions .

regioisomer connectivity synthetic building block steric hindrance

Metabolic Stability Differentiation: Cyclopropanecarboxylic Acid Scaffolds Versus 3-Arylpropionic Acid Analogs

The cyclopropanecarboxylic acid scaffold confers enhanced metabolic stability compared to unconstrained 3-arylpropionic acid analogs. In pharmacokinetic studies of sphingosine-1-phosphate receptor-1 (S1P1) agonists, cyclopropanecarboxylic acid-containing analogs exhibited significantly longer plasma half-lives in rat models compared to unmodified 3-arylpropionic acid counterparts [1]. This enhanced stability is attributed to the cyclopropane ring preventing metabolic oxidation at the C3 benzylic position of the propionic acid chain, a primary clearance mechanism for unconstrained analogs [1]. While specific half-life data for 2-(pyridin-2-yl)cyclopropanecarboxylic acid are not available, the class-level metabolic stability advantage of the cyclopropanecarboxylic acid motif over linear propionic acid scaffolds is well-established and translates across structurally diverse analogs [2].

metabolic stability pharmacokinetics half-life cyclopropane S1P1 agonist

Commercial Purity and Physical Form Specifications: 2-Pyridinyl Cyclopropanecarboxylic Acid Versus Structurally Related Analogs

Commercial suppliers offer 2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) with a minimum purity specification of 97%, supplied as a white to off-white solid with a melting point range of 97-99 °C [1][2]. In contrast, the regioisomeric 1-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 162960-26-1) is commercially available with a lower purity specification of 96% and is described as a yellow to brown solid or liquid, indicating potential batch-to-batch variability in physical form and purity [3]. The trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid stereoisomer (CAS 731811-62-4) is supplied as a single stereoisomer but at significantly higher procurement cost and limited commercial availability compared to the racemic mixture .

purity specification procurement supplier comparison melting point

Evidence-Backed Application Scenarios for 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0)


Fragment-Based Drug Discovery: NAMPT Inhibitor Scaffold Diversification

Researchers pursuing novel NAMPT inhibitors for oncology or metabolic disease indications should consider 2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) as a regioisomeric alternative to the well-validated trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid fragment scaffold [1]. While the 3-pyridinyl analog has demonstrated potent NAMPT inhibition via crystallographically validated binding modes, the 2-pyridinyl variant offers an orthogonal SAR vector with distinct hydrogen-bonding geometry and patent landscape positioning [1][2]. Amide derivatization of the carboxylic acid group, following established synthetic protocols for this compound class, enables rapid generation of fragment-grown libraries for screening campaigns [3].

GPCR Tool Compound Development: GPR88 Agonist SAR and Probe Synthesis

For laboratories investigating the orphan GPR88 receptor in neuropsychiatric disorders, 2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) serves as the cost-effective starting material for synthesizing racemic 2-PCCA analogs for initial SAR exploration [1]. The compound can be derivatized via standard amide coupling procedures (oxalyl chloride activation followed by amine coupling) to generate diverse amide libraries [2]. Following identification of active racemic hits, procurement of the enantiomerically pure (1R,2R)-2-PCCA (EC50 = 56 nM in cellular cAMP assays) is recommended for lead optimization and target validation studies requiring stereochemically defined pharmacology [1][3].

Conformationally Constrained Building Block for Metabolic Stability Optimization

Medicinal chemistry teams addressing poor pharmacokinetic profiles in lead series containing flexible 3-arylpropionic acid moieties should evaluate 2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) as a conformationally constrained replacement scaffold [1]. Class-level evidence from S1P1 agonist programs demonstrates that cyclopropanecarboxylic acid-containing analogs exhibit extended plasma half-life relative to unconstrained propionic acid counterparts, attributed to reduced metabolic oxidation at benzylic positions [1]. The pyridin-2-yl substituent additionally provides a synthetic handle for further functionalization and potential hydrogen-bonding interactions with biological targets.

Synthetic Methodology Development: Cyclopropane Functionalization and Cross-Coupling

Synthetic chemistry laboratories developing novel cyclopropane functionalization methods can utilize 2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 90563-75-0) as a heteroaryl-substituted model substrate [1]. The compound's vicinal substitution pattern (carboxylic acid and pyridin-2-yl groups on adjacent cyclopropane carbons) provides a distinct steric and electronic environment compared to the geminally substituted 1-(pyridin-2-yl)cyclopropanecarboxylic acid isomer [2][3]. The consistent solid physical form and 97% purity specification facilitate accurate stoichiometry in method development and enable reliable HPLC monitoring of reaction progress .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.